molecular formula C10H8Cl2F2O3 B1409976 Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate CAS No. 1805125-78-3

Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate

Cat. No.: B1409976
CAS No.: 1805125-78-3
M. Wt: 285.07 g/mol
InChI Key: PLJFPOZCWAEJBF-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate involves several steps, typically starting with the appropriate phenylacetate precursorThese reactions can be carried out using various reagents and catalysts to ensure the selective introduction of the difluoromethoxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the development of new materials or as a specialty chemical in various industrial processes

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in cellular processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dichloro-5-methoxyphenylacetate: Similar structure but lacks the difluoromethoxy group.

    Methyl 3,4-dichloro-5-(trifluoromethoxy)phenylacetate: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    Methyl 3,4-dichloro-5-(fluoromethoxy)phenylacetate: Contains a fluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[3,4-dichloro-5-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-2-6(11)9(12)7(3-5)17-10(13)14/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJFPOZCWAEJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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